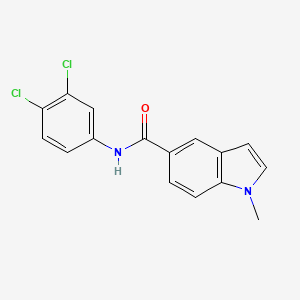![molecular formula C18H11F3N4O2 B10833995 8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10833995.png)
8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25514969-Compound-9 is a synthetic organic compound known for its role as a reversible inhibitor of Bruton’s tyrosine kinase (BTK). This compound features a cysteine-reactive, inverted cyanoacrylamide scaffold structure that interacts with the cysteine residue 481, which is located outside the catalytic domain of the enzyme but close to the adenosine triphosphate pocket . This interaction enhances the duration of in vivo target engagement, thereby improving the efficacy of the drug .
Preparation Methods
The synthesis of PMID25514969-Compound-9 involves multiple steps, starting with the preparation of the core scaffold. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
PMID25514969-Compound-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines .
Scientific Research Applications
PMID25514969-Compound-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various biochemical pathways.
Biology: It is used to investigate the role of Bruton’s tyrosine kinase in cellular signaling and immune responses.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, autoimmune disorders, and inflammatory conditions.
Mechanism of Action
The mechanism of action of PMID25514969-Compound-9 involves its interaction with the cysteine residue 481 of Bruton’s tyrosine kinase. This interaction inhibits the kinase activity, thereby blocking the downstream signaling pathways involved in cell proliferation, differentiation, and survival. The molecular targets and pathways involved include the adenosine triphosphate-binding site and the catalytic domain of the enzyme .
Comparison with Similar Compounds
PMID25514969-Compound-9 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase that also targets the cysteine residue 481 but with a different scaffold structure.
Acalabrutinib: Another irreversible inhibitor with a distinct chemical structure and binding mechanism.
Zanubrutinib: A selective inhibitor with improved pharmacokinetic properties and reduced off-target effects.
The uniqueness of PMID25514969-Compound-9 lies in its reversible inhibition and the specific interaction with the cysteine residue 481, which provides a longer duration of target engagement and improved efficacy .
Properties
Molecular Formula |
C18H11F3N4O2 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H11F3N4O2/c19-18(20,21)11-6-13(15-8-22-10-27-15)16-23-7-14(25(16)9-11)17(26)24-12-4-2-1-3-5-12/h1-10H,(H,24,26) |
InChI Key |
SNIXWKGBBMUCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=C(C=C3C4=CN=CO4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10-Dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile](/img/structure/B10833913.png)
![5-{3-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833917.png)
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide](/img/structure/B10833918.png)
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide](/img/structure/B10833933.png)
![2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10833942.png)
![(2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B10833947.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833950.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833958.png)
![N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B10833960.png)
![2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833965.png)
![3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile](/img/structure/B10833976.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10833977.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone](/img/structure/B10833988.png)
